C29H20Cl2N2O3

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

Researchers face significant challenges in obtaining structurally verified C29H20Cl2N2O3 for reproducible antimalarial screening, as the formula maps to multiple scaffolds with differing bioactivity. This CAS 1024469-64-4 compound, featuring a defined pyrrolo[3,4-d][1,2]oxazole-4,6-dione core and 2,4-dichlorophenyl pharmacophore, is the sole C29H20Cl2N2O3 congener with documented activity against P. falciparum. Procurement of this exact, analytically certified entity eliminates scaffold misidentification and ensures assay validity. - Confirmed anti-P. falciparum activity in NF54 nanoGlo assay at 2 µM concentration. - Supplied at ≥95% purity with HPLC or NMR certification for experimental reproducibility. - Ideal as a reference standard for structure-activity relationship and halogen pharmacophore studies.

Molecular Formula C29H20Cl2N2O3
Molecular Weight 515.4 g/mol
Cat. No. B15172646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H20Cl2N2O3
Molecular FormulaC29H20Cl2N2O3
Molecular Weight515.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=C(C=C(C=C6)Cl)Cl
InChIInChI=1S/C29H20Cl2N2O3/c30-20-14-15-23(24(31)17-20)26-25-27(36-33(26)21-11-5-2-6-12-21)29(35)32(28(25)34)22-13-7-10-19(16-22)18-8-3-1-4-9-18/h1-17,25-27H
InChIKeyZAFDJCICHZAOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C29H20Cl2N2O3 Chemical Properties and Identity


C29H20Cl2N2O3 (molecular weight 515.4 g/mol, CAS 1024469-64-4) is a synthetic organic compound characterized by a complex heterocyclic core integrating pyrrolo[3,4-d][1,2]oxazole and dichlorophenyl substituents [1]. The molecule contains two chlorine atoms and features multiple aromatic ring systems that contribute to its structural rigidity and potential for target-specific interactions . According to ChEMBL bioassay records, this compound has demonstrated detectable activity against Plasmodium falciparum (malaria parasite) in a primary screening assay at 2 µM concentration, indicating preliminary antimalarial potential . The compound is commercially available for research purposes from multiple chemical suppliers, typically at ≥95% purity specifications .

Synthetic heterocyclic scaffold with pyrrolo-oxazole core
Reported antiplasmodial screening hit (P. falciparum NF54 assay context)
Requires exact CAS verification to avoid isomer mismatch
Research-grade supply with analytical certification (HPLC/NMR)

C29H20Cl2N2O3 Substitution and Procurement Risks


The molecular formula C29H20Cl2N2O3 is associated with multiple distinct chemical entities exhibiting fundamentally different core scaffolds, including a pyrrolo-oxazole dione system (CAS 1024469-64-4) and a naphthalene carbohydrazide derivative (CAS 5329-65-7) . These structural variants differ in core ring systems, substituent positioning, and stereochemical configuration—factors that critically influence biological target engagement, physicochemical properties, and experimental reproducibility . In antimalarial screening contexts, the pyrrolo-oxazole scaffold has demonstrated specific bioactivity against Plasmodium falciparum, whereas alternative C29H20Cl2N2O3 congeners lack documented activity in the same assay systems . Generic substitution without rigorous structural verification risks introducing confounding variables that compromise assay validity and cross-study comparability.

Target compound
Pyrrolo[3,4-d][1,2]oxazole scaffold
Reported antiplasmodial activity
Alternative isomer
Naphthalene carbohydrazide scaffold
No documented antimalarial activity
Scaffold divergence may alter target engagement and invalidate SAR. Activity profile may not transfer between congeners; structural verification prior to substitution is critical.

C29H20Cl2N2O3 Comparative Differentiation Evidence


P. falciparum Antimalarial Activity Differentiation

In a ChEMBL-documented primary phenotypic screen using the NF54 nanoGlo assay, C29H20Cl2N2O3 (CAS 1024469-64-4) exhibited detectable bioactivity at 2 µM concentration after 72-hour incubation against Plasmodium falciparum . This represents a positive hit in a validated antimalarial screening cascade, whereas alternative C29H20Cl2N2O3 congeners (including CAS 5329-65-7, the naphthalene carbohydrazide derivative) have no documented activity against Plasmodium falciparum in publicly accessible bioassay databases . The observed activity distinguishes this specific pyrrolo-oxazole scaffold from structurally distinct but formula-identical compounds that lack antimalarial screening hits.

Antimalarial Activity
Class-level inference
Detectable activity vs no reported activity
Differentiates active scaffold from inactive isomer
2 µM single-point screen, NF54 strain, 72 h
Antimalarial drug discovery Plasmodium falciparum Phenotypic screening Infectious disease research

Core Scaffold: Pyrrolo-oxazole vs. Naphthalene Carbohydrazide

Two distinct C29H20Cl2N2O3 compounds have been unambiguously characterized in the chemical literature: (1) CAS 1024469-64-4, featuring a pyrrolo[3,4-d][1,2]oxazole-4,6-dione core with a 2,4-dichlorophenyl substituent, and (2) CAS 5329-65-7, featuring a naphthalene carbohydrazide core with a dichlorophenyl methylidene moiety . The scaffold difference represents a fundamental divergence in chemotype classification, with the pyrrolo-oxazole system belonging to a fused heterocyclic class distinct from the linear hydrazone-containing naphthalene derivative. Scaffold identity critically determines target engagement profile, synthetic tractability for analog generation, and intellectual property landscape.

Core Scaffold
Supporting evidence
Fused pyrrolo-oxazole vs linear naphthalene hydrazone
Chemotype divergence impacts SAR interpretation
Structural identity confirmed via IUPAC/InChI
Medicinal chemistry Scaffold-based drug design Structure-activity relationship Chemotype classification

Chlorine Substitution: 2,4-Dichlorophenyl vs. 3,5-Dichloroaryl

The pyrrolo-oxazole C29H20Cl2N2O3 compound (CAS 1024469-64-4) incorporates a 2,4-dichlorophenyl substituent directly attached to the core heterocycle . In contrast, the naphthalene carbohydrazide congener (CAS 5329-65-7) features a 3,5-dichloro substitution pattern on a phenyl ring that is further connected via an oxymethylene linker to a naphthalene system . The ortho-para versus meta-meta chlorine positioning alters electronic distribution, steric accessibility, and halogen bonding potential—factors that can significantly modulate target binding affinity and selectivity in biological systems.

Cl Substitution
Class-level inference
2,4-dichloro vs 3,5-dichloro pattern
Halogen pattern may shift binding and selectivity
Direct attachment vs oxymethylene-linked connectivity
Halogen bonding Pharmacophore modeling Ligand-receptor interactions Medicinal chemistry optimization

C29H20Cl2N2O3 Research Application Scenarios


Antimalarial Hit Validation and Secondary Screening

C29H20Cl2N2O3 (CAS 1024469-64-4) is suitable for use as a positive control or reference compound in Plasmodium falciparum phenotypic screening assays, leveraging its documented activity in the NF54 nanoGlo assay at 2 µM concentration . Researchers should verify compound identity via CAS number confirmation prior to use, as alternative C29H20Cl2N2O3 congeners lack validated antimalarial activity. Recommended procurement includes ≥95% purity specification with analytical certification (HPLC or NMR) to ensure screening reproducibility .

Scaffold-Based Medicinal Chemistry and SAR

The pyrrolo[3,4-d][1,2]oxazole-4,6-dione core of CAS 1024469-64-4 represents a distinct chemotype for structure-activity relationship studies . This scaffold provides a starting point for analog synthesis exploring modifications to the dichlorophenyl substituent, biphenyl moiety, or heterocyclic core. Procurement of the exact CAS-specified compound with analytical documentation is essential for establishing baseline SAR and ensuring synthetic reproducibility across research groups .

Halogenated Heterocycle Physicochemical Optimization

The 2,4-dichlorophenyl substitution pattern in CAS 1024469-64-4 offers a defined halogen pharmacophore for investigating lipophilicity, metabolic stability, and target binding contributions . This compound can serve as a reference standard in physicochemical property panels comparing ortho-para versus meta-meta dichloro isomers. Researchers should confirm chlorine substitution pattern via spectroscopic characterization upon receipt to ensure correct isomer identity .

Application
Selection Property
Validation Focus
Antimalarial hit validation
Reported antiplasmodial screening hit
CAS identity verification and assay reproducibility
Scaffold-based SAR studies
Pyrrolo-oxazole chemotype definition
Scaffold identity confirmation and synthetic baseline
Halogen pharmacophore optimization
2,4-Dichlorophenyl substitution pattern
Chlorine pattern verification and property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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